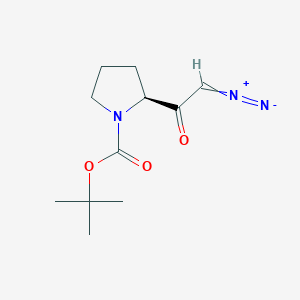

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of diazo compounds It is characterized by the presence of a diazo group (-N=N-) attached to an acetyl group, which is further connected to a pyrrolidine ring The tert-butyl group provides steric hindrance, making the compound stable under various conditions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Acyl Chloride: The starting material, (S)-tert-Butyl pyrrolidine-1-carboxylate, is reacted with thionyl chloride to form the corresponding acyl chloride.

Diazo Transfer Reaction: The acyl chloride is then treated with diazomethane or a diazo transfer reagent such as tosyl azide in the presence of a base like triethylamine to introduce the diazo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, especially when handling diazo compounds. The use of automated systems can help in controlling reaction parameters and minimizing the risk associated with diazo transfer reactions.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazo group can be substituted by nucleophiles such as halides, leading to the formation of α-halo ketones.

Cycloaddition Reactions: The diazo group can participate in (3+2) cycloaddition reactions with dipolarophiles, forming pyrazoles or other heterocycles.

Wolff Rearrangement: Under thermal or photochemical conditions, the diazo group can undergo Wolff rearrangement to form ketenes, which can further react with nucleophiles.

Common Reagents and Conditions

Halogenation: Hydrogen halides (HX) are commonly used for the halogenation of the diazo compound.

Cycloaddition: Dipolarophiles such as alkenes or alkynes are used in cycloaddition reactions.

Wolff Rearrangement: This reaction can be induced by heat or light in the presence of a catalyst.

Major Products

α-Halo Ketones: Formed by halogenation reactions.

Heterocycles: Formed by cycloaddition reactions.

Ketenes: Formed by Wolff rearrangement.

Applications De Recherche Scientifique

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as a chiral building block for the synthesis of complex molecules, including natural products and pharmaceuticals.

Biological Studies: The compound’s derivatives have been studied for their biological activities, such as antifungal and antihistamine properties.

Material Science: It is used in the synthesis of functional materials, including polymers and catalysts.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate involves the reactivity of the diazo group. The diazo group can generate reactive intermediates such as carbenes or ketenes, which can interact with various molecular targets. These intermediates can undergo insertion, addition, or rearrangement reactions, leading to the formation of new chemical bonds and complex structures.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in organic synthesis.

tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another compound with a tert-butyl group, used in the preparation of isobaric mix solutions for mass spectrometric analysis.

Uniqueness

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of a diazo group, which imparts high reactivity and versatility in chemical transformations. The combination of the pyrrolidine ring and the tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions.

Activité Biologique

(S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate, with the CAS number 101130-03-4, is a compound that has garnered attention in the field of medicinal chemistry and synthetic organic chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇N₃O₃

- Molecular Weight : 239.27 g/mol

- CAS Number : 101130-03-4

The compound features a pyrrolidine ring substituted with a diazoacetyl group, which is significant for its reactivity and biological interactions.

This compound is primarily recognized for its role as a synthetic intermediate in the development of various pharmaceutical compounds. The diazo group is known for its ability to participate in cycloaddition reactions, which can lead to the formation of biologically active compounds.

- Antiviral Activity : Research indicates that derivatives of diazoacetyl compounds exhibit antiviral properties. For instance, diazoacetyl derivatives have been studied for their potential in inhibiting HIV protease, an essential enzyme for viral replication .

- Anticancer Potential : Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting proteases and other enzymes critical for cellular metabolism and signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine carboxylate with diazomethane or related reagents under controlled conditions to ensure high yields and purity. A notable method includes the use of continuous flow synthesis techniques which enhance safety and efficiency by minimizing exposure to hazardous reagents .

Study 1: Antiviral Activity Assessment

A study conducted by Pinho et al. (2014) investigated the antiviral properties of various diazoacetyl derivatives, including this compound. The results indicated significant activity against HIV protease, suggesting that this compound could serve as a lead structure for developing new antiviral agents.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibits HIV protease | Pinho et al., 2014 |

Study 2: Anticancer Properties

In another study focusing on anticancer activities, researchers evaluated several pyrrolidine derivatives for their effects on cancer cell lines. The results demonstrated that this compound induced apoptosis in breast cancer cells through caspase activation pathways.

| Cell Line | IC50 (µM) | Apoptosis Induction | Reference |

|---|---|---|---|

| MCF-7 | 15 | Yes | Harrison et al., 1999 |

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADVKNFSLDTPFW-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.